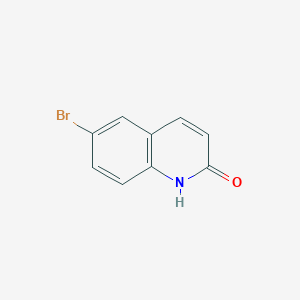

Vindolin

Übersicht

Beschreibung

Procaspase-activating compound 1, commonly known as PAC1, is a synthesized chemical compound that selectively induces apoptosis in cancerous cells. It was discovered in Professor Paul Hergenrother’s laboratory at the University of Illinois at Urbana–Champaign. PAC1 has gained significant attention due to its ability to activate procaspase-3, an inactive form of the enzyme caspase-3, which plays a crucial role in the execution phase of cell apoptosis .

Wissenschaftliche Forschungsanwendungen

Procaspase-aktivierende Verbindung 1 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Sie wird als Forschungswerkzeug verwendet, um die Mechanismen der Apoptose und die Rolle von Caspasen beim Zelltod zu untersuchen.

Biologie: Sie wird verwendet, um die zellulären Signalwege zu untersuchen, die an der Apoptose beteiligt sind, und um potenzielle therapeutische Ziele für die Krebsbehandlung zu identifizieren.

Medizin: Sie hat sich als potenzieller Antikrebsmittel erwiesen und wird derzeit in klinischen Studien zur Behandlung verschiedener Krebsarten, darunter Glioblastom und neuroendokrine Tumoren, untersucht

Industrie: Sie wird bei der Entwicklung neuer Therapeutika und bei der Untersuchung von Mechanismen der Medikamentenresistenz in Krebszellen eingesetzt.

Wirkmechanismus

Procaspase-aktivierende Verbindung 1 übt ihre Wirkung aus, indem sie Procaspase-3, eine inaktive Form des Enzyms Caspase-3, aktiviert. Die Verbindung chelatiert Zinkionen, die normalerweise Procaspase-3 hemmen. Durch die Aufhebung dieser Hemmung ermöglicht Procaspase-aktivierende Verbindung 1 die Umwandlung von Procaspase-3 in aktives Caspase-3. Aktives Caspase-3 initiiert dann eine Kaskade von Ereignissen, die zur Apoptose oder dem programmierten Zelltod führen .

Wirkmechanismus

Target of Action

Vindoline, a vinca alkaloid, primarily targets microtubules in cells . Microtubules are crucial components of the cell’s structure and play a vital role in cell division . Vindoline, like other vinca alkaloids, disrupts microtubule dynamics, leading to mitotic arrest and cell death .

Mode of Action

Vindoline interferes with the polymerization of tubulin, a protein responsible for building the microtubule system which appears during cell division . This interference disrupts the formation of the mitotic spindle, an essential component for chromosome segregation during mitosis . As a result, the cell cycle is arrested, preventing the cell from dividing and leading to cell death .

Biochemical Pathways

The biosynthesis of vindoline from tabersonine involves several steps . It starts with the hydroxylation by tabersonine 16-hydroxylase 2 (T16H2), followed by O-methylation by the 16-hydroxytabersonine O-methyltransferase (16OMT), resulting in the formation of 16-hydroxytabersonine and 16-methoxytabersonine . 16-Methoxytabersonine is then sequentially catalyzed by T3O (tabersonine 3-oxygenase; CYP71D1V2)/T3R (tabersonine 3-reductase; ALDH1), NMT (3-hydroxy-16-methoxy-2,3-dihydrotabersonine-N-methyltransferase), D4H (desacetoxyvindoline-4-hydroxylase), and DAT (deacetylvindoline-4-O-acetyltransferase), leading to the biosynthesis of vindoline .

Pharmacokinetics

While specific pharmacokinetic data for vindoline is limited, vinca alkaloids, in general, are known to have complex pharmacokinetics . They are typically administered intravenously due to poor oral bioavailability . Metabolism of vinca alkaloids occurs primarily in the liver, mediated by cytochrome P450 enzymes . The elimination half-life, bioavailability, and other ADME properties of vindoline specifically would need further investigation.

Result of Action

Vindoline has been shown to have various effects at the molecular and cellular level. For instance, it has been reported to reduce hyperlipidemia and renal pathophysiology in experimental type 2 diabetes . It improved the ferric reducing antioxidant power in diabetic hearts, while superoxide dismutase (SOD) oxygen radical absorbance capacity was increased in the kidneys . Furthermore, vindoline restored the structure of the renal parenchyma and was accompanied by a significant decrease in the expression of caspase 9 in diabetic rats when compared to the diabetic controls .

Action Environment

The action of vindoline can be influenced by various environmental factors. For instance, biotic factors like bacterial endophytes, phytoplasma, viruses, and abiotic factors such as temperature, salinity, and plant hormones like salicylic acid (SA) and methyl jasmonate (MeJa) can affect vindoline accumulation in Catharanthus roseus . These factors can influence the expression of genes involved in vindoline biosynthesis, thereby affecting its production .

Biochemische Analyse

Biochemical Properties

Vindoline interacts with several enzymes and proteins in its biochemical reactions. The terminal steps in the biosynthesis of vindoline are catalyzed by separate acetyl coenzyme A-dependent O-acetyltransferases in Madagascar periwinkle . Two genes were isolated that had 63% nucleic acid identity and whose deduced amino acid sequences were 78% identical . These enzymes are named minovincinine-19-O-acetyltransferase (MAT) and deacetylvindoline-4-O-acetyltransferase (DAT) because they catalyze the 19-O-acetylation of indole alkaloids such as minovincinine and hörammericine and the 4-O-acetylation of deacetylvindoline, respectively .

Cellular Effects

The effects of vindoline on various types of cells and cellular processes are significant. The coincident expression of tryptophan decarboxylase, strictosidine synthase, and MAT within root cortical cells suggests that the entire pathway for the biosynthesis of tabersonine and its substituted analogs occurs within these cells . This indicates that vindoline influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Vindoline exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The biosynthesis of vindoline from tabersonine starts from the hydroxylation by the tabersonine 16-hydroxylase 2 (T16H2), followed by O-methylation by the 16-hydroxytabersonine O-methyltransferase (16OMT), resulting in the formation of 16-hydroxytabersonine and 16-methoxytabersonine, respectively .

Temporal Effects in Laboratory Settings

The changes in the effects of vindoline over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. Assays were carried out as described in experimental procedures, containing either 0.17 μg of rDAT or 6.0 μg of rMAT, respectively, along with 20 μM deacetylvindoline .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

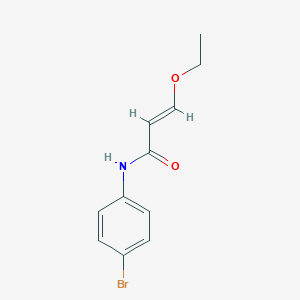

Die Synthese von Procaspase-aktivierender Verbindung 1 umfasst mehrere Schritte. Der Schlüsselzwischenprodukt ist 2-(4-Benzylpiperazin-1-yl)-N-[(2-Hydroxy-3-prop-2-enyl-phenyl)methylideneamino]acetamid. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

Bildung des Piperazinderivats: Der erste Schritt beinhaltet die Reaktion von Piperazin mit Benzylchlorid unter Bildung von 4-Benzylpiperazin.

Bildung des Acetaminderivats: Der nächste Schritt beinhaltet die Reaktion von 4-Benzylpiperazin mit Chloracetylchlorid unter Bildung von 2-(4-Benzylpiperazin-1-yl)acetamid.

Bildung der endgültigen Verbindung: Der letzte Schritt beinhaltet die Reaktion von 2-(4-Benzylpiperazin-1-yl)acetamid mit 2-Hydroxy-3-prop-2-enyl-benzaldehyd unter basischen Bedingungen unter Bildung von Procaspase-aktivierender Verbindung 1.

Industrielle Produktionsverfahren

Die industrielle Produktion von Procaspase-aktivierender Verbindung 1 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

Procaspase-aktivierende Verbindung 1 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der phenolischen Hydroxylgruppe, eingehen.

Reduktion: Reduktionsreaktionen können an der Imingruppe auftreten und diese in ein Amin umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen, insbesondere an der Benzylgruppe, eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Nukleophile sind Amine und Thiole.

Wichtigste gebildete Produkte

Oxidation: Das wichtigste gebildete Produkt ist das entsprechende Chinonderivat.

Reduktion: Das wichtigste gebildete Produkt ist das entsprechende Aminderivat.

Substitution: Die wichtigsten gebildeten Produkte sind die substituierten Benzylderivate.

Analyse Chemischer Reaktionen

Types of Reactions

Procaspase-activating compound 1 undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Oxidation: The major product formed is the corresponding quinone derivative.

Reduction: The major product formed is the corresponding amine derivative.

Substitution: The major products formed are the substituted benzyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Procaspase-aktivierende Verbindung 1 ist einzigartig in ihrer Fähigkeit, selektiv Procaspase-3 zu aktivieren und Apoptose in Krebszellen zu induzieren. Ähnliche Verbindungen umfassen:

B-PAC-1: Ein Derivat von Procaspase-aktivierender Verbindung 1 mit erhöhter Potenz und Selektivität für Procaspase-3.

TRAIL: Tumornekrosefaktor-verwandter Apoptose-induzierender Ligand, der Apoptose induziert, indem er an Todesrezeptoren auf der Zelloberfläche bindet.

Caspase-Aktivatoren: Andere kleine Molekülverbindungen, die Caspasen aktivieren und Apoptose induzieren, wie z. B. PAC-2 und PAC-3

Procaspase-aktivierende Verbindung 1 zeichnet sich durch ihre direkte Aktivierung von Procaspase-3 und ihr Potenzial für die Verwendung in Kombinationstherapien zur Steigerung der Wirksamkeit anderer Antikrebsmittel aus.

Eigenschaften

CAS-Nummer |

2182-14-1 |

|---|---|

Molekularformel |

C25H32N2O6 |

Molekulargewicht |

456.5 g/mol |

IUPAC-Name |

methyl (1S,10R,12S)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C25H32N2O6/c1-6-23-10-7-12-27-13-11-24(19(23)27)17-9-8-16(31-4)14-18(17)26(3)20(24)25(30,22(29)32-5)21(23)33-15(2)28/h7-10,14,19-21,30H,6,11-13H2,1-5H3/t19?,20?,21?,23-,24-,25+/m0/s1 |

InChI-Schlüssel |

CXBGOBGJHGGWIE-KVNPHLGMSA-N |

SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C |

Isomerische SMILES |

CC[C@]12C=CCN3C1[C@@]4(CC3)C([C@@](C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C |

Kanonische SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C |

Aussehen |

Powder |

Key on ui other cas no. |

2182-14-1 |

Piktogramme |

Health Hazard |

Synonyme |

(2β,3β,4β,5α,12β,19α)-4-(Acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-1-methyl-aspidospermidine-3-carboxylic Acid Methyl Ester; (-)-Vindoline; NSC 91994; Vindolin; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Where is vindoline primarily synthesized in the Catharanthus roseus plant?

A1: Vindoline biosynthesis is compartmentalized within the Catharanthus roseus plant. Early steps in the pathway, including the synthesis of the precursor 16-methoxytabersonine, occur predominantly in leaf epidermal cells. [] This precursor is then transported to other cell types within the leaf, such as mesophyll, idioblast, and laticifer cells, where the final enzymatic transformations to vindoline take place. []

Q2: What is the role of light in vindoline biosynthesis?

A2: Light plays a crucial role in regulating vindoline biosynthesis. Studies have shown that light exposure induces the activity of key enzymes involved in the vindoline pathway, such as deacetylvindoline 4-O-acetyltransferase (DAT). [, ] Phytochrome, a photoreceptor, has been implicated in this light-mediated induction of DAT activity. [] Light exposure can also influence the transcription levels of genes involved in vindoline biosynthesis, such as tabersonine 16-hydroxylase (T16H) and deacetoxyvindoline 4-hydroxylase (D4H). [, , ]

Q3: Does polyploidy affect vindoline accumulation in Catharanthus roseus?

A3: Research suggests that polyploidy can influence vindoline accumulation in Catharanthus roseus. A study found that a callus line induced from a tetraploid leaf accumulated higher levels of vindoline compared to diploid callus cultures. [] This suggests that polyploidy may enhance vindoline biosynthesis, potentially by influencing chlorophyll content or chloroplast development. []

Q4: What is the key enzymatic step initiating vindoline biosynthesis?

A5: The hydroxylation of tabersonine at the C-16 position, catalyzed by tabersonine 16-hydroxylase (T16H), is the crucial first step in the seven-step pathway leading to vindoline from tabersonine. [] Interestingly, two distinct cytochrome P450 isoforms, CYP71D12 (T16H1) and CYP71D351 (T16H2), have been identified to possess T16H activity. []

Q5: How is the expression of T16H isoforms regulated?

A6: The two T16H isoforms exhibit distinct expression patterns. T16H1 expression is limited to flowers and undifferentiated cells, whereas T16H2 expression aligns with other vindoline biosynthetic genes, peaking in young leaves. [] This suggests organ-dependent regulation of tabersonine 16-hydroxylation. []

Q6: What is the role of tabersonine 3-oxygenase (T3O) and tabersonine 3-reductase (T3R) in vindoline biosynthesis?

A7: T3O and T3R work in concert to form 3-hydroxy-16-methoxy-2,3-dihydrotabersonine, a key intermediate in vindoline biosynthesis from tabersonine. [] T3O, a cytochrome P450 enzyme, catalyzes the initial oxidation step, while T3R, an alcohol dehydrogenase, catalyzes the subsequent reduction. [] Importantly, these enzymes seem to function in a tightly coupled manner, as the T3O reaction product is an epoxide that cannot be utilized by T3R alone. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.